An In-Depth Technical Guide to 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one: Synthesis, Properties, and Therapeutic Potential
Abstract
The spirooxindole scaffold represents a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the basic properties of a key analogue, 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one. We will delve into its structural significance, established and potential synthetic routes, and its physicochemical characteristics. Furthermore, this guide will explore the therapeutic landscape of spirooxindoles, with a particular focus on the potential anticancer applications of the cyclopentane-fused derivative, drawing analogies from closely related structures and discussing the mechanistic underpinnings of their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this spirocyclic system.
Introduction: The Spirooxindole Scaffold in Drug Discovery
The spirooxindole core, characterized by an oxindole moiety fused to a carbocyclic or heterocyclic ring system at the C3 position, is a prominent structural feature in numerous natural products and synthetic compounds of therapeutic interest.[1] The rigid, three-dimensional architecture imparted by the spirocyclic junction allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2] This unique topology often leads to improved physicochemical properties, such as enhanced metabolic stability compared to their planar aromatic counterparts.[3]
The diverse biological activities associated with spirooxindoles, including anticancer, anti-inflammatory, and neuroprotective effects, have established this scaffold as a cornerstone in modern drug discovery programs.[2][3] The cyclopentane ring, in the case of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, introduces a specific conformational rigidity and lipophilicity that can be fine-tuned to optimize pharmacological profiles.
Synthesis and Structural Elucidation
The synthesis of spirooxindoles has been an area of intense research, with numerous strategies developed to construct this complex scaffold. While a specific, detailed protocol for the parent 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one is not extensively documented in readily available literature, several established methodologies for analogous structures can be adapted.
Key Synthetic Strategies
One of the most powerful and convergent approaches to spirooxindoles is the [3+2] cycloaddition reaction. This methodology often involves the reaction of a 1,3-dipole with a suitable dipolarophile. For the synthesis of spiro[cyclopentane-1,3'-indolin]-2'-ones, a plausible strategy involves the reaction of an activated cyclopropane with an α,β-unsaturated enamide, which can be promoted by a base like sodium hydroxide.[2] This approach is attractive due to its potential for high chemo- and diastereoselectivity.[2]
Another prevalent method involves multi-component reactions, which offer the advantage of building molecular complexity in a single step from simple starting materials. Three-component reactions of triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile or ethyl cyanoacetate have been successfully employed to generate functionalized spiro[cyclopentane-1,3'-indolines].
The general synthetic workflow for spirooxindole synthesis can be conceptualized as follows:
Figure 1: Conceptual workflow for the synthesis of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one.
Physicochemical Properties and Spectroscopic Characterization
The fundamental physicochemical properties of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, as computed by PubChem, are summarized in the table below.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| IUPAC Name | spiro[1H-indole-3,1'-cyclopentane]-2-one | [4] |
| CAS Number | 41058-67-7 | [4] |
| XLogP3 | 2.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 0 | [4] |
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indole ring, typically in the range of δ 7-8 ppm. The protons of the cyclopentane ring would appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm). The N-H proton of the oxindole would likely appear as a broad singlet.
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¹³C NMR: The spectrum would exhibit a characteristic signal for the carbonyl carbon of the lactam at around δ 170-180 ppm. The spiro carbon would be a quaternary signal. Aromatic carbons would resonate in the δ 110-140 ppm region, while the aliphatic carbons of the cyclopentane ring would appear at higher field.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactam would be expected around 1700-1720 cm⁻¹. The N-H stretching vibration would be observed as a broad band in the region of 3200-3400 cm⁻¹.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 187, corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential
The spirooxindole scaffold is a well-established pharmacophore with a wide range of biological activities. While specific studies on 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one are limited, the known activities of closely related analogues provide strong indications of its therapeutic potential, particularly in oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of spirooxindole derivatives. For instance, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising cytotoxicity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer.[5] The mechanism of action for some of these compounds involves the induction of apoptosis through cell cycle arrest, often in the G0/G1 or G2/M phase, and the activation of caspase-3 dependent pathways.[5]
The general mechanism of indole compounds in inducing cancer cell death often involves the modulation of key cellular signaling pathways. These can include the inhibition of pro-survival pathways and the induction of apoptosis.[6] Some indole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[7]
A key target for many anticancer spirooxindoles is the p53-MDM2 protein-protein interaction.[8] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of this interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8] The rigid spirocyclic framework is well-suited to fit into the binding pocket of MDM2, disrupting its interaction with p53.
Figure 2: Postulated mechanism of action for spirooxindole derivatives as p53-MDM2 inhibitors.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, a series of standard in vitro assays would be employed.
Protocol 1: MTT Assay for Cytotoxicity
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Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with serial dilutions of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
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Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
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Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one represents a molecule of significant interest within the broader class of spirooxindoles. While specific experimental data for this compound remains to be extensively published, the well-documented synthetic accessibility and profound biological activities of its analogues strongly suggest its potential as a valuable building block in drug discovery and as a lead compound for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives, followed by comprehensive spectroscopic characterization and a thorough evaluation of its biological activities against a panel of cancer cell lines. Mechanistic studies to identify its specific molecular targets will be crucial in unlocking its full therapeutic potential.
References
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Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, S., & Maurya, R. A. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. [Link]
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Yan, C. G., Han, Y., & Zhu, M. J. (2016). Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction. Heterocyclic Communications, 22(5), 287-293. [Link]
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El-Gamal, M. I., & Oh, C. H. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 24(13), 10981. [Link]
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